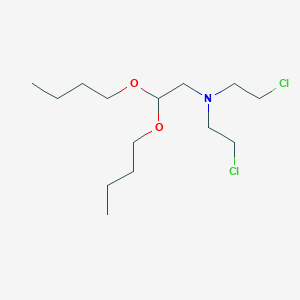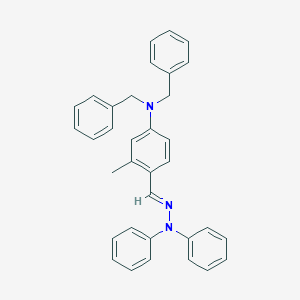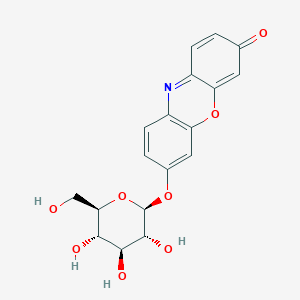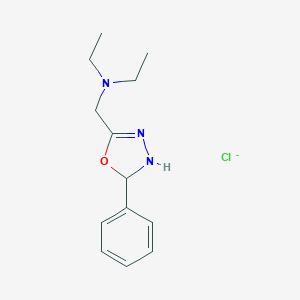
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DMXAA and is a potent activator of the innate immune system. DMXAA has been studied extensively for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Wirkmechanismus
DMXAA activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.
Biochemische Und Physiologische Effekte
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines and chemokines, which activate immune cells and promote an anti-tumor immune response. DMXAA also increases vascular permeability, leading to increased tumor blood flow and enhanced drug delivery to the tumor site.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is a potent activator of the innate immune system and has shown anti-tumor activity in several preclinical models. However, DMXAA has some limitations. It has poor solubility in water, which can limit its use in some experiments. DMXAA also has a short half-life, which can make dosing and timing of experiments challenging.
Zukünftige Richtungen
There are several future directions for DMXAA research. One area of focus is the development of more potent and selective STING agonists. Another area of research is the combination of DMXAA with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is ongoing research into the use of DMXAA in combination with radiation therapy, which has shown promising results in preclinical studies.
Synthesemethoden
DMXAA can be synthesized through a multistep process starting from 3-phenylprop-2-yn-1-ol. The synthesis involves the reaction of 3-phenylprop-2-yn-1-ol with diethylamine and triethylamine to form the intermediate, which is then reacted with thionyl chloride to obtain the final product, DMXAA hydrochloride.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity in several preclinical models, including lung, colon, breast, and prostate cancers. DMXAA works by activating the innate immune system, leading to the production of cytokines and chemokines that promote an anti-tumor immune response.
Eigenschaften
CAS-Nummer |
102504-38-1 |
|---|---|
Produktname |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride |
Molekularformel |
C13H19ClN3O- |
Molekulargewicht |
268.76 g/mol |
IUPAC-Name |
N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1 |
InChI-Schlüssel |
FKBRJRKUIFKYLG-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
Synonyme |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
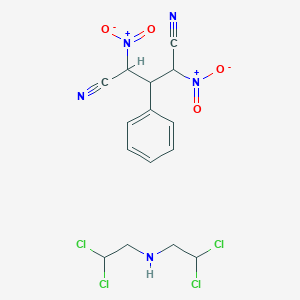
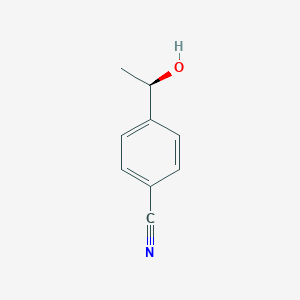
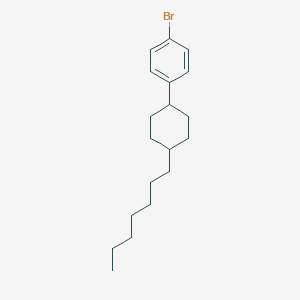
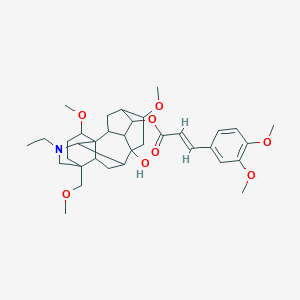
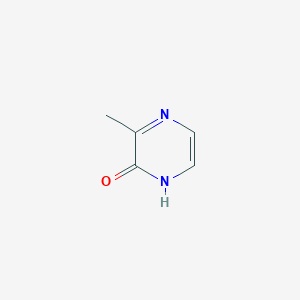
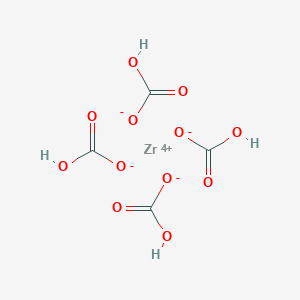
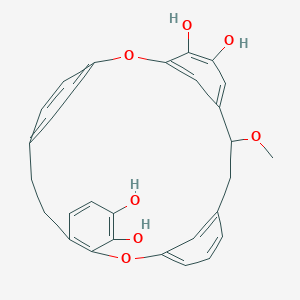
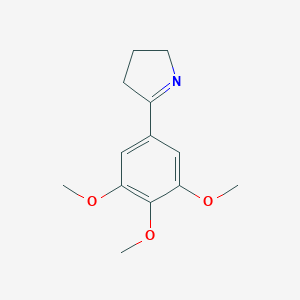
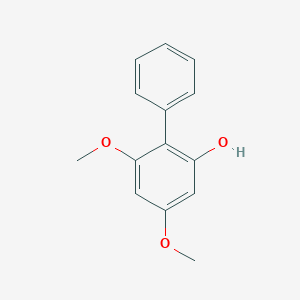
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
